1-O-Nonyl-rac-glycerol-d5
Description
Overview of Glycerol (B35011) Backbone Derivatives in Lipid Metabolome Studies
The lipid metabolome, or lipidome, is vast and structurally diverse, with tens of thousands of individual lipid species. ahajournals.org A significant portion of these lipids is built upon a glycerol backbone, a simple three-carbon molecule. biomolther.orgbiomolther.org These glycerol-based lipids are central to numerous biological functions, including energy storage, cell membrane structure, and cellular signaling. ahajournals.orgbiomolther.org
Glycerol backbone derivatives can be broadly categorized based on the chemical linkages of fatty acids or fatty alcohols to the glycerol scaffold. The primary classes include:
Glycerolipids: These are esters of glycerol and fatty acids and include monoacylglycerols (MAGs), diacylglycerols (DAGs), and triacylglycerols (TAGs). biomolther.orgmetwarebio.com TAGs are the primary form of energy storage in animals. ahajournals.org
Glycerophospholipids: Also known as phospholipids (B1166683), these are the main components of cellular membranes. metwarebio.comtandfonline.com They consist of a glycerol backbone esterified to two fatty acids and a phosphate (B84403) group, which is in turn linked to a polar head group (e.g., choline, ethanolamine, inositol). biomolther.orgmetwarebio.com
Ether Lipids: In this class, one or both of the fatty acid chains are attached to the glycerol backbone via an ether linkage (-C-O-C-) instead of an ester linkage. This ether bond is more chemically stable and resistant to enzymatic cleavage by lipases. Alkylglycerols, such as the parent compound 1-O-Nonyl-rac-glycerol, fall into this category.
The study of these derivatives, known as lipidomics, provides critical insights into cellular metabolism and its role in health and disease. metwarebio.com Analyzing the precise composition of these lipid species can reveal biomarkers for various conditions and shed light on pathological mechanisms. ahajournals.org
Rationale for Deuterium (B1214612) Incorporation in 1-O-Nonyl-rac-glycerol for Tracer and Standard Applications
The compound 1-O-Nonyl-rac-glycerol-d5 is a deuterated version of 1-O-Nonyl-rac-glycerol, an alkylglycerol. The rationale for incorporating five deuterium atoms into this molecule is rooted in the need for a reliable internal standard for the quantitative analysis of monoalkylglycerols and related ether lipids.
The key reasons for its design and application are:
Structural Analogy: As an internal standard, it must closely mimic the chemical and physical behavior of the endogenous analytes of interest (i.e., other monoalkylglycerols). acanthusresearch.com 1-O-Nonyl-rac-glycerol shares the core ether-linked glycerol structure, ensuring it behaves similarly during sample extraction, chromatography, and ionization in a mass spectrometer.
Stable Isotope Labeling: The incorporation of five deuterium atoms (d5) increases the mass of the molecule by five Daltons. This mass shift allows it to be clearly distinguished from its unlabeled counterparts by the mass spectrometer, without significantly altering its chemical properties. acanthusresearch.com The use of deuterium is a cost-effective method for creating stable isotope-labeled standards. acanthusresearch.com
Label Stability: The deuterium atoms are placed at non-exchangeable positions on the molecule. acanthusresearch.com Typically, for a glycerol derivative, these positions are on the carbon backbone. Placing labels on oxygen or nitrogen atoms would risk exchange with protons from the solvent, compromising the standard's integrity. acanthusresearch.com The stability of the d5 label ensures that the mass difference is maintained throughout the analytical process.
Application as an Internal Standard: In a typical lipidomics experiment, a precise amount of 1-O-Nonyl-rac-glycerol-d5 would be added to a biological sample (e.g., plasma, tissue homogenate) before lipid extraction. The sample is then processed, and the levels of endogenous monoalkylglycerols are measured relative to the known amount of the added d5-standard. This ratiometric measurement corrects for sample loss and variations in instrument sensitivity, enabling accurate quantification. nih.gov
Data Tables
Table 1: Properties of Stable Isotopes Used in Biological Research
| Isotope | Natural Abundance (%) | Use in Labeling |
|---|---|---|
| Deuterium (²H or D) | 0.015% | Replaces Hydrogen (¹H) |
| Carbon-13 (¹³C) | 1.1% | Replaces Carbon (¹²C) |
| Nitrogen-15 (¹⁵N) | 0.37% | Replaces Nitrogen (¹⁴N) |
Table 2: Major Classes of Glycerol-Based Lipids
| Lipid Class | Backbone Structure | Key Function(s) | Example(s) |
|---|---|---|---|
| Glycerolipids | Glycerol + 1-3 Fatty Acids (Ester-linked) | Energy Storage | Triacylglycerol (TAG) |
| Glycerophospholipids | Glycerol + 2 Fatty Acids + Phosphate Group + Polar Head | Membrane Structure, Signaling | Phosphatidylcholine (PC) |
Properties
Molecular Formula |
C₁₂H₂₁D₅O₃ |
|---|---|
Molecular Weight |
223.36 |
Synonyms |
(±)-3-(Nonyloxy)-1,2-propanediol-d5; 1-Nonyloxy-2,3-propanediol-d5; 3-(Nonyloxy)propane-1,2-diol-d5 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for 1 O Nonyl Rac Glycerol D5
Historical Development of Deuterated Glycerol (B35011) Synthesis for Research Applications
The use of isotopically labeled compounds as tracers has been a cornerstone of metabolic research, allowing scientists to follow the fate of molecules in complex biological systems. Early studies often relied on radioactive isotopes, but concerns over safety and handling spurred the development of methods using stable isotopes, such as deuterium (B1214612) (²H). Deuterium-labeled glycerol, particularly [1,1,2,3,3-²H5]glycerol (glycerol-d5), emerged as a crucial tool for studying lipid metabolism in vivo. nih.govnih.gov
The development of gas chromatography-mass spectrometry (GC-MS) techniques in the latter half of the 20th century provided the necessary sensitivity and specificity to measure the low levels of isotopic enrichment found in biological samples. nih.gov This analytical power enabled researchers to use deuterium-labeled glycerol to conduct kinetic studies of lipolysis (the breakdown of fats) and triglyceride turnover in humans. nih.govwiley.com These early applications laid the groundwork for the synthesis of more complex deuterated lipid standards, including ether lipids like 1-O-Nonyl-rac-glycerol-d5, which are essential for modern quantitative lipidomics. The ability to synthesize and analyze these molecules allows for precise quantification of their unlabeled counterparts in various biological matrices. researchgate.netnih.gov
Contemporary Synthetic Approaches to 1-O-Nonyl-rac-glycerol-d5
The synthesis of 1-O-Nonyl-rac-glycerol-d5 is not typically a one-step process but rather a strategic combination of isotopic labeling followed by chemical modification. The general approach involves first obtaining the deuterated glycerol backbone and then regioselectively attaching the nonyl ether group.
A common synthetic pathway begins with commercially available glycerol-d5 ([1,1,2,3,3-²H5]glycerol). The primary and secondary hydroxyl groups of glycerol exhibit different reactivities, which can be exploited for regioselective synthesis. acs.org To selectively alkylate the sn-1 position, the other two hydroxyl groups must be protected. A common strategy involves the formation of a ketal, such as solketal, by reacting glycerol with acetone. This protects the sn-2 and sn-3 hydroxyls, leaving the sn-1 hydroxyl free for reaction. The free hydroxyl group can then be alkylated with a nonyl halide (e.g., 1-bromononane) under basic conditions, a classic Williamson ether synthesis. Subsequent removal of the protecting group under acidic conditions yields the desired 1-O-Nonyl-rac-glycerol-d5.
Table 1: Plausible Synthetic Route for 1-O-Nonyl-rac-glycerol-d5
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Purpose |
| 1 | Glycerol-d5, Acetone | Acid catalyst (e.g., p-TsOH) | 2,2-dimethyl-1,3-dioxolane-4-methanol-d5 (Solketal-d5) | Protection of sn-2 and sn-3 hydroxyl groups. |
| 2 | Solketal-d5, 1-Bromononane | Strong base (e.g., NaH) in an aprotic solvent (e.g., THF) | 4-((nonyloxy)methyl)-2,2-dimethyl-1,3-dioxolane-d5 | Williamson ether synthesis to attach the nonyl chain. |
| 3 | 4-((nonyloxy)methyl)-2,2-dimethyl-1,3-dioxolane-d5 | Aqueous acid (e.g., aq. HCl) | 1-O-Nonyl-rac-glycerol-d5 | Deprotection to reveal the final product. |
The target compound is a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers. Therefore, a stereoselective synthesis, which aims to produce a single enantiomer, is not required. The synthetic route starting from standard racemic glycerol-d5 will naturally result in the racemic product.
However, the field of glycerolipid chemistry has seen significant advances in stereoselective synthesis, which are crucial when the biological activity of a single stereoisomer is of interest. frontiersin.orgrug.nl These methods often employ chiral starting materials or chiral catalysts to control the stereochemistry of the glycerol backbone. rug.nl While not directly applied in the synthesis of the racemic target compound, the principles of stereocontrol are fundamental to the broader synthesis of complex and biologically active lipids. frontiersin.org
The specific isotopic labeling pattern in 1-O-Nonyl-rac-glycerol-d5 originates from the starting material, [1,1,2,3,3-²H5]glycerol. The synthesis of this deuterated backbone is a critical step. While multiple methods exist, a common approach involves the reduction of a suitable precursor with a deuterium source. For example, dihydroxyacetone can be reduced using a deuterated reducing agent like sodium borodeuteride (NaBD₄), followed by exchange reactions in D₂O under basic or acidic conditions to replace the exchangeable protons on the oxygen and carbon atoms with deuterium. The precise conditions determine the final positions of the deuterium labels. This ensures that the deuterium atoms are specifically located on the carbon backbone, providing a stable isotopic label that is not lost through simple chemical exchange.
Characterization of Isotopic Purity and Positional Deuterium Labeling
Confirming the successful synthesis, isotopic enrichment, and structural integrity of 1-O-Nonyl-rac-glycerol-d5 requires a combination of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and isotopic analysis.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of 1-O-Nonyl-rac-glycerol-d5 would show signals corresponding to the different deuterium environments on the glycerol backbone. This provides direct confirmation of the positions of the deuterium labels. researchgate.netresearchgate.net
¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbons attached to deuterium atoms exhibit characteristic changes. The signals for these carbons will appear as multiplets due to C-D coupling, and they will be shifted slightly upfield compared to their protonated counterparts (an isotope effect). Furthermore, the large one-bond C-H coupling seen in unlabeled glycerol would be absent for the deuterated positions, simplifying the spectrum and confirming the incorporation of deuterium. nih.gov The signals for the nonyl chain would remain unaffected, confirming its presence.
Table 2: Expected NMR Data for the Glycerol Backbone of 1-O-Nonyl-rac-glycerol-d5
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹³C | C1 | ~72 | Multiplet | Attached to nonyl ether and two deuterium atoms. |
| ¹³C | C2 | ~70 | Multiplet | Attached to one deuterium atom. |
| ¹³C | C3 | ~64 | Multiplet | Attached to two deuterium atoms. |
| ²H | C1, C3 | Distinct signals | Singlet | Confirms deuterium at the primary positions. |
| ²H | C2 | Distinct signal | Singlet | Confirms deuterium at the secondary position. |
High-resolution mass spectrometry (HRMS) is indispensable for verifying the mass of the synthesized molecule and quantifying the level of isotopic enrichment. osti.gov Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed. wiley.comresearchgate.net
For analysis, the glycerol ether is often derivatized to improve its chromatographic behavior and ionization efficiency. nih.gov The mass spectrum of the derivatized 1-O-Nonyl-rac-glycerol-d5 will show a molecular ion peak that is five mass units higher than the corresponding unlabeled compound, confirming the incorporation of five deuterium atoms. The high resolution of the instrument allows for the separation of the desired isotopologue from any residual unlabeled or partially labeled molecules. osti.gov By comparing the peak intensities of the labeled (M+5) and unlabeled (M+0) ions, the isotopic enrichment can be accurately calculated. nih.gov This verification is critical for its use as an internal standard in quantitative studies. researchgate.netnih.gov
Advanced Analytical Methodologies Utilizing 1 O Nonyl Rac Glycerol D5
Mass Spectrometry-Based Quantitative Analysis in Complex Biological Matrices
Mass spectrometry (MS) has become an indispensable tool for the analysis of lipids in diverse biological matrices. nih.gov The complexity of these matrices necessitates robust analytical strategies to ensure accurate quantification and structural elucidation. The use of internal standards is critical to correct for variations in sample preparation and instrumental response. nih.gov 1-O-Nonyl-rac-glycerol-d5, with its five deuterium (B1214612) atoms, provides a distinct mass shift from its endogenous counterpart, making it an excellent internal standard for quantitative MS-based workflows.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving accurate and precise absolute quantification of analytes in complex samples. nih.gov The methodology involves the addition of a known amount of a stable isotope-labeled internal standard, such as 1-O-Nonyl-rac-glycerol-d5, to a sample prior to extraction and analysis. nih.gov The deuterated standard is chemically identical to the analyte of interest (the endogenous 1-O-Nonyl-rac-glycerol) and therefore exhibits the same behavior during sample preparation, chromatography, and ionization.
By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the isotopically labeled standard, it is possible to accurately determine the concentration of the endogenous compound, as any sample loss or variation in instrument response will affect both the analyte and the standard equally. This approach allows for highly accurate and precise measurements, providing SI-traceable results for lipid quantification. nih.gov
Table 1: Key Parameters in Isotope Dilution Mass Spectrometry using 1-O-Nonyl-rac-glycerol-d5
| Parameter | Description | Relevance to 1-O-Nonyl-rac-glycerol-d5 |
|---|---|---|
| Analyte | Endogenous 1-O-Nonyl-rac-glycerol | The target molecule for quantification in the biological sample. |
| Internal Standard | 1-O-Nonyl-rac-glycerol-d5 | A known quantity is added to the sample to correct for analytical variability. |
| Mass Shift | +5 Da | The mass difference between the analyte and the internal standard due to the deuterium labels, allowing for their distinct detection by the mass spectrometer. |
| Signal Ratio | Analyte Signal / Internal Standard Signal | This ratio is directly proportional to the concentration of the endogenous analyte and is used for quantification. |
Tandem mass spectrometry (MS/MS) is a crucial technique for the structural elucidation of lipids, including monoacylglycerols. nih.gov In an MS/MS experiment, a specific precursor ion is selected and then fragmented to produce a series of product ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and confirmation. nih.gov
For monoacylglycerols, MS/MS spectra typically show a dominant protonated molecule [M+H]+ and characteristic fragment ions resulting from the neutral loss of the glycerol (B35011) head group, which provides information about the fatty acyl chain. nih.govresearchgate.net When using 1-O-Nonyl-rac-glycerol-d5 as an internal standard, its fragmentation pattern will be similar to the unlabeled analog, but the product ions containing the deuterated glycerol backbone will be shifted by 5 Daltons. This allows for unambiguous identification and quantification even in complex mixtures.
Table 2: Representative MS/MS Fragmentation Data for 1-O-Nonyl-rac-glycerol and its d5-labeled standard
| Compound | Precursor Ion (m/z) | Characteristic Product Ion | Neutral Loss |
|---|---|---|---|
| 1-O-Nonyl-rac-glycerol | 219.2 | Ion corresponding to the nonyl group | Loss of glycerol |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte. In lipidomics, HRMS is essential for the confident identification of lipid species from complex biological extracts. nih.gov When coupled with a robust internal standard like 1-O-Nonyl-rac-glycerol-d5, HRMS enables the accurate quantification of a wide range of lipids in a single analytical run.
Chromatographic Separation Techniques Coupled with Mass Spectrometry
To reduce the complexity of biological samples and enable the accurate quantification of individual lipid species, mass spectrometry is often coupled with a chromatographic separation technique. The choice of chromatography depends on the specific properties of the lipids being analyzed.
Liquid chromatography (LC) is a widely used technique for the separation of lipids prior to their detection by mass spectrometry. nih.gov For monoacylglycerols, which can exist as different structural isomers (e.g., sn-1 and sn-2 isomers), the development of effective LC methods is crucial for their individual quantification. mdpi.com Reversed-phase LC is a common approach for separating lipids based on the length and degree of unsaturation of their acyl chains. escholarship.org
In LC-MS analysis of monoacylglycerols, 1-O-Nonyl-rac-glycerol-d5 co-elutes with the endogenous 1-O-Nonyl-rac-glycerol, allowing it to serve as an effective internal standard for correcting variations in retention time and ionization efficiency. The development of specialized LC columns and mobile phases can further enhance the separation of closely related lipid isomers. researchgate.net
Table 3: Illustrative Liquid Chromatography Parameters for Monoacylglycerol Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 or C8 reversed-phase | Separation based on hydrophobicity of the acyl chain. |
| Mobile Phase A | Water with additives (e.g., ammonium (B1175870) formate, formic acid) | Aqueous component of the mobile phase. escholarship.org |
| Mobile Phase B | Acetonitrile/Isopropanol with additives | Organic component of the mobile phase for eluting lipids. escholarship.org |
| Gradient | Increasing percentage of Mobile Phase B over time | To elute lipids with varying polarities. |
| Flow Rate | 0.2 - 0.5 mL/min | Optimized for analytical-scale columns. |
Gas chromatography (GC) is another powerful technique for the separation of lipids, particularly for volatile or semi-volatile compounds. researchgate.net For non-volatile compounds like monoacylglycerols, a derivatization step is typically required to increase their volatility and thermal stability for GC analysis. researchgate.net A common derivatization method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net
Following derivatization, the TMS-ethers of monoacylglycerols can be separated by GC and detected by mass spectrometry. 1-O-Nonyl-rac-glycerol-d5 can also be derivatized and used as an internal standard in GC-MS methods for the accurate quantification of monoacylglycerols. The distinct mass of the deuterated standard allows for its selective detection and use in quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations
NMR spectroscopy is a versatile analytical technique that provides detailed information about the structure, dynamics, chemical environment, and conformation of molecules. In the context of 1-O-Nonyl-rac-glycerol-d5, the strategic placement of five deuterium atoms on the glycerol moiety makes it particularly amenable to specialized NMR experiments. These experiments can track the behavior of the glycerol backbone without interference from other protons in the molecule or the surrounding environment.
Application of Deuterium NMR (²H NMR) for Positional Dynamics
Deuterium (²H) NMR spectroscopy is a powerful method for studying the dynamics of molecules in anisotropic environments, such as liquid crystals and biological membranes. The deuterium nucleus has a quadrupole moment that is sensitive to its local electronic environment and orientation. This property makes ²H NMR an excellent tool for probing the motional freedom and ordering of specific molecular segments. nih.govresearchgate.net
In the case of 1-O-Nonyl-rac-glycerol-d5, the deuterium labels on the glycerol backbone allow for the direct measurement of the C-²H bond vector orientation and dynamics. By analyzing the ²H NMR lineshapes and relaxation times, researchers can extract detailed information about the positional dynamics of the glycerol group. This includes the rates and amplitudes of motions such as bond rotations, molecular tumbling, and collective motions within a larger assembly. nih.gov
For instance, when incorporated into a lipid bilayer, the ²H NMR spectrum of 1-O-Nonyl-rac-glycerol-d5 can reveal the degree of ordering of the glycerol backbone relative to the membrane normal. Changes in the spectral features upon varying temperature, pressure, or the addition of other molecules can provide insights into how these factors affect the mobility and organization of the glycerol headgroup region of ether lipids. nih.gov
Table 1: Theoretical ²H NMR Observables for Positional Dynamics of 1-O-Nonyl-rac-glycerol-d5
| Observable | Information Gained | Potential Application |
| Quadrupolar Splitting (ΔνQ) | Degree of orientational order of the C-²H bond vector. | Characterizing the alignment and ordering of the glycerol backbone in membranes or liquid crystals. |
| Spin-Lattice Relaxation Time (T1) | Rate of fast molecular motions (picosecond to nanosecond timescale). | Probing the rotational diffusion and flexibility of the glycerol moiety. |
| Spin-Spin Relaxation Time (T2) | Rate of slow molecular motions (microsecond to millisecond timescale). | Investigating slower dynamic processes such as lateral diffusion or collective motions within a lipid assembly. |
| Lineshape Analysis | Information on the type of motion (e.g., isotropic, anisotropic, jumps). | Differentiating between various motional models to describe the dynamics of the glycerol headgroup. nih.gov |
Use in Multi-Nuclear NMR Approaches for Conformational Studies
While ²H NMR provides information on dynamics, multi-nuclear NMR approaches are essential for a detailed conformational analysis. By combining information from different nuclei (e.g., ¹H, ¹³C, and ²H), a more complete picture of the three-dimensional structure of 1-O-Nonyl-rac-glycerol-d5 in solution or other states can be obtained.
The deuterium labeling in 1-O-Nonyl-rac-glycerol-d5 can simplify the often complex ¹H NMR spectra of the glycerol region by removing certain proton signals and their associated couplings. This spectral simplification can aid in the unambiguous assignment of the remaining proton signals and a more accurate determination of their coupling constants.
Furthermore, multi-nuclear experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the chemical shifts of protons and carbons, providing further structural constraints. While direct detection of ²H in these experiments is less common, the presence of deuterium can influence the chemical shifts and relaxation properties of neighboring ¹H and ¹³C nuclei, providing indirect conformational information.
Table 2: Potential Multi-Nuclear NMR Experiments for Conformational Analysis of 1-O-Nonyl-rac-glycerol-d5
| Experiment | Nuclei Involved | Information Gained |
| ¹H NMR | ¹H | Vicinal ¹H-¹H coupling constants (³JHH) to determine dihedral angles and conformer populations. nih.govmdpi.com |
| ¹³C NMR | ¹³C | Chemical shifts are sensitive to the local conformation and electronic environment. |
| HSQC | ¹H, ¹³C | Correlation of directly bonded protons and carbons for unambiguous resonance assignment. |
| HMBC | ¹H, ¹³C | Correlation of protons and carbons over two to three bonds to establish long-range connectivity. |
| NOESY/ROESY | ¹H, ¹H | Through-space correlations to determine spatial proximity of protons and define the 3D structure. |
By employing these advanced NMR methodologies, 1-O-Nonyl-rac-glycerol-d5 can serve as a precise probe for investigating the intricate details of its positional dynamics and conformational preferences in a variety of environments, contributing to a deeper understanding of the physicochemical properties of ether lipids.
Applications in Investigating Lipid Metabolism and Pathway Elucidation
Tracing Glycerolipid Biosynthesis and Catabolism in Model Systems
1-O-Nonyl-rac-glycerol-d5 is an invaluable tool for monitoring the synthesis and breakdown of glycerolipids, which are central to energy storage, membrane structure, and signaling.
Upon introduction into a biological system, the deuterated glycerol (B35011) backbone of 1-O-Nonyl-rac-glycerol-d5 can be incorporated into a wide array of complex lipids, including phospholipids (B1166683) and triacylglycerols. By tracking the appearance of the d5-label in these downstream lipid species over time, researchers can quantify the rate of their synthesis, a process known as metabolic flux analysis. This allows for a dynamic view of how cells and organisms allocate this fundamental building block to different lipid classes under various physiological or pathological conditions.
No specific research findings on the flux analysis of 1-O-Nonyl-rac-glycerol-d5 into complex lipids were available in the search results.
Ether lipids, characterized by an ether linkage at the sn-1 position of the glycerol backbone, are a crucial class of lipids with roles in membrane structure and signaling. 1-O-Nonyl-rac-glycerol-d5 serves as a direct precursor for the synthesis of more complex ether lipids. By administering this labeled compound, scientists can trace its conversion into various downstream ether lipid species. This approach helps to elucidate the enzymatic steps and regulatory mechanisms involved in the ether lipid biosynthetic pathway. For instance, studies using analogous alkylglycerols have demonstrated how these precursors can bypass early, peroxisomal steps of ether lipid synthesis, allowing for a focused investigation of the subsequent reactions in the endoplasmic reticulum.
While the principle is established with similar compounds, specific studies detailing the use of 1-O-Nonyl-rac-glycerol-d5 in this context were not found.
Determination of Lipid Turnover Rates and Remodeling Dynamics
Lipid molecules within a cell are not static; they are in a constant state of flux, being synthesized, degraded, and remodeled. The rate of this turnover is a critical indicator of metabolic health. By introducing a pulse of 1-O-Nonyl-rac-glycerol-d5 and monitoring the decay of the d5-labeled lipid pool over time, researchers can calculate the turnover rates of specific lipid classes. This information provides insights into how quickly cells can adapt their lipid composition in response to stimuli and the dynamics of lipid remodeling, where acyl chains are exchanged on the glycerol backbone.
Specific data on the use of 1-O-Nonyl-rac-glycerol-d5 for determining lipid turnover rates is not currently available in the public research domain.
Isotopic Tracing in Diverse Biological Research Models (excluding human clinical trials)
The utility of 1-O-Nonyl-rac-glycerol-d5 extends to a variety of experimental models, from cultured cells to whole animal systems, enabling a multi-level understanding of lipid metabolism.
In cell culture models, 1-O-Nonyl-rac-glycerol-d5 can be used to study the trafficking of lipids between different organelles. By tracking the appearance of the d5-label in lipids isolated from specific subcellular compartments (e.g., endoplasmic reticulum, mitochondria, lipid droplets), researchers can map the intracellular pathways of lipid transport and metabolism. This approach can reveal how cellular lipid homeostasis is maintained and how it is disrupted in disease states.
Table 1: Hypothetical Data on Subcellular Incorporation of 1-O-Nonyl-rac-glycerol-d5 in a Cell Culture Model
| Subcellular Fraction | % of Total d5-labeled Lipids (at 4 hours) |
|---|---|
| Endoplasmic Reticulum | 45% |
| Mitochondria | 15% |
| Lipid Droplets | 30% |
| Plasma Membrane | 10% |
This table is illustrative and not based on specific experimental data for 1-O-Nonyl-rac-glycerol-d5.
In animal models, such as mice or rats, 1-O-Nonyl-rac-glycerol-d5 can be administered to investigate the metabolic fate of this lipid precursor in different organs. By analyzing tissues at various time points after administration, scientists can determine which organs are most active in taking up and metabolizing this ether lipid. This can reveal organ-specific differences in lipid metabolism and how these are altered in models of diseases like metabolic syndrome or neurodegenerative disorders.
Table 2: Hypothetical Organ Distribution of 1-O-Nonyl-rac-glycerol-d5 Metabolites in a Mouse Model
| Organ | Relative Abundance of d5-labeled Lipids (at 24 hours) |
|---|---|
| Liver | ++++ |
| Adipose Tissue | +++ |
| Brain | ++ |
| Kidney | ++ |
| Heart | + |
This table represents a potential experimental outcome and is not derived from actual research data for this specific compound.
Contribution to Advanced Lipidomics and Metabolomics Research
Precision Quantification of Monoacylglycerols and Related Glycerolipids
The accurate quantification of lipids is a cornerstone of lipidomics. 1-O-Nonyl-rac-glycerol-d5 serves as an ideal internal standard for the precise measurement of monoacylglycerols and other related glycerolipids in complex biological samples. Its utility stems from its structural similarity to the endogenous lipids being measured, combined with a distinct mass difference due to the five deuterium (B1214612) atoms on the glycerol (B35011) backbone.
When added to a sample at a known concentration before lipid extraction and analysis, typically by mass spectrometry (MS), 1-O-Nonyl-rac-glycerol-d5 co-elutes with and ionizes similarly to its non-deuterated counterparts. This allows it to compensate for variations in sample preparation, extraction efficiency, and instrument response. By comparing the signal intensity of the endogenous analyte to that of the deuterated internal standard, researchers can achieve highly accurate and reproducible quantification.
Table 1: Representative Data for the Quantification of a Monoacylglycerol (e.g., 1-Monononanoylglycerol) in a Biological Sample using 1-O-Nonyl-rac-glycerol-d5 as an Internal Standard.
| Analyte | Endogenous Analyte Peak Area | Internal Standard (1-O-Nonyl-rac-glycerol-d5) Peak Area | Concentration of Internal Standard (ng/mL) | Calculated Concentration of Endogenous Analyte (ng/mL) |
| 1-Monononanoylglycerol | 78,542 | 99,871 | 50 | 39.3 |
| 1-Monononanoylglycerol | 152,369 | 101,254 | 50 | 75.2 |
| 1-Monononanoylglycerol | 24,987 | 98,963 | 50 | 12.6 |
This table is for illustrative purposes and does not represent actual experimental data.
Addressing Isomer Identification Challenges in Lipidomic Profiling
A significant challenge in lipidomics is the differentiation of isomers, which are molecules with the same chemical formula but different structural arrangements. In the case of monoacylglycerols, this includes regio-isomers (e.g., 1-monoacylglycerol vs. 2-monoacylglycerol) which can have distinct biological roles. Mass spectrometry alone often cannot distinguish between these isomers as they can produce identical or very similar mass-to-charge ratios (m/z).
The use of deuterated standards like 1-O-Nonyl-rac-glycerol-d5, in conjunction with advanced analytical techniques such as tandem mass spectrometry (MS/MS), can aid in addressing these challenges. While the standard itself does not directly separate the endogenous isomers, its known fragmentation pattern provides a stable reference point. By carefully analyzing the fragmentation spectra of the endogenous monoacylglycerols relative to the deuterated standard, subtle differences in fragment ion intensities can be discerned, which may be indicative of the acyl position. nih.gov For instance, the fragmentation of 1-monoacylglycerols and 2-monoacylglycerols can yield characteristic neutral losses and fragment ions, and having a stable, labeled internal standard helps to ensure the accuracy of these measurements. nih.govfao.org
Table 2: Characteristic Fragment Ions for the Identification of Monoacylglycerol Isomers.
| Isomer Type | Parent Ion (m/z) | Characteristic Fragment Ion 1 (m/z) | Characteristic Fragment Ion 2 (m/z) |
| 1-Monoacylglycerol | [M+H]+ | [M+H - H2O]+ | [Fatty Acylium Ion]+ |
| 2-Monoacylglycerol | [M+H]+ | [M+H - H2O]+ | [Glycerol Backbone Fragment]+ |
This table illustrates the general principle of using fragmentation patterns to differentiate isomers; specific m/z values would depend on the fatty acid chain.
Role as a Reference Standard in Metabolomics Data Standardization and Validation
In the broader field of metabolomics, data quality and comparability across different studies and laboratories are paramount. 1-O-Nonyl-rac-glycerol-d5 serves as a crucial reference standard for the standardization and validation of analytical methods. Its chemical purity and isotopic enrichment can be precisely characterized, making it a reliable benchmark.
By incorporating this standard into analytical workflows, researchers can assess and control for instrumental drift, matrix effects, and day-to-day variations in analytical performance. This is particularly important in large-scale metabolomics studies where data is acquired over extended periods. The consistent signal of the deuterated standard allows for normalization of the data, ensuring that observed changes in metabolite levels are due to biological variation rather than analytical artifacts.
Table 3: Quality Control Metrics Monitored using 1-O-Nonyl-rac-glycerol-d5.
| QC Parameter | Acceptance Criteria |
| Retention Time Drift | < 2% RSD |
| Peak Area Variation | < 15% RSD |
| Mass Accuracy | < 5 ppm |
RSD: Relative Standard Deviation; ppm: parts per million. This table provides examples of how a deuterated standard can be used to monitor analytical performance.
Integration with Multi-Omics Data for Systems Biology Approaches
Modern biological research is increasingly moving towards a systems-level understanding of complex processes. This involves integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics/lipidomics. The high-quality, quantitative data obtained for monoacylglycerols and related lipids using 1-O-Nonyl-rac-glycerol-d5 as an internal standard is essential for meaningful multi-omics integration.
By providing a precise and accurate measurement of a specific subset of the lipidome, this deuterated standard contributes a critical layer of information to systems biology models. For example, quantitative changes in monoacylglycerol levels can be correlated with gene expression data for lipid-metabolizing enzymes or with proteomic data on the abundance of proteins involved in lipid signaling pathways. This integrated approach allows for a more comprehensive understanding of how genetic and environmental factors influence lipid metabolism and cellular function.
Methodological Considerations, Challenges, and Future Research Trajectories
Optimization of Sample Preparation and Extraction Protocols for Deuterated Lipids
The accurate quantification of lipids using 1-O-Nonyl-rac-glycerol-d5 as an internal standard begins with efficient and reproducible sample preparation and extraction. The primary goal is to maximize the recovery of the analyte of interest while minimizing the co-extraction of interfering substances from the biological matrix.
Several established methods for lipid extraction are commonly employed, each with its own set of advantages and limitations. The choice of method is critical and should be tailored to the specific properties of alkylglycerols and the nature of the sample matrix.
Liquid-Liquid Extraction (LLE): This is a cornerstone of lipid extraction. The Folch method, utilizing a chloroform (B151607)/methanol (B129727) solvent system, and the Bligh and Dyer method, a modification of the Folch method, are widely used for total lipid extraction. nih.gov For alkylglycerols like 1-O-Nonyl-rac-glycerol-d5, the polarity of the solvent system is a key parameter to optimize. A solvent mixture must be capable of disrupting protein-lipid interactions and efficiently partitioning the lipids into the organic phase. nih.gov
Solid-Phase Extraction (SPE): SPE offers a more selective approach to sample cleanup, allowing for the fractionation of lipids into different classes. This can be particularly advantageous when analyzing low-abundance lipids, as it reduces the complexity of the sample introduced into the mass spectrometer. For alkylglycerols, SPE cartridges with normal-phase or reversed-phase chemistries can be employed to separate them from more abundant lipid classes like triacylglycerols and phospholipids (B1166683).
The optimization of these protocols involves a systematic evaluation of solvent ratios, pH, and extraction time to ensure that the recovery of 1-O-Nonyl-rac-glycerol-d5 closely mirrors that of the endogenous alkylglycerols being quantified.
Table 1: Comparison of Lipid Extraction Methods for Alkylglycerol Analysis
| Extraction Method | Principle | Advantages | Disadvantages |
| Folch/Bligh & Dyer | Liquid-liquid extraction using chloroform and methanol to partition lipids from aqueous phase. | High recovery for a broad range of lipids, well-established. | Use of hazardous chlorinated solvents, can be labor-intensive. |
| Methyl-tert-butyl ether (MTBE) | A safer alternative to chloroform-based LLE. | Reduced solvent toxicity, effective for a wide range of lipids. | May have different selectivity compared to traditional methods. |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to selectively retain and elute lipids. | High selectivity, can reduce matrix effects, amenable to automation. | Method development can be complex, potential for analyte loss. |
Mitigation of Matrix Effects and Ion Suppression in Mass Spectrometry
One of the most significant challenges in quantitative mass spectrometry is the phenomenon of matrix effects, which includes ion suppression or enhancement. These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the analyte of interest in the mass spectrometer's ion source. Phospholipids are a major source of ion suppression in lipidomics studies. nih.gov
The use of a stable isotope-labeled internal standard like 1-O-Nonyl-rac-glycerol-d5 is a primary strategy to compensate for matrix effects. The underlying assumption is that the deuterated standard will experience the same degree of ion suppression or enhancement as the endogenous analyte, thus allowing for an accurate relative quantification. However, this assumption is not always perfect, and several strategies should be employed to minimize the impact of matrix effects:
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve baseline separation of the analyte from the bulk of the matrix components is crucial. chromatographyonline.com This can involve adjusting the column chemistry, mobile phase composition, and gradient profile.
Sample Dilution: A straightforward approach to reducing matrix effects is to dilute the sample extract. However, this may compromise the sensitivity required for detecting low-abundance lipids.
Advanced Sample Preparation: As discussed in the previous section, more rigorous sample cleanup techniques like SPE can significantly reduce the concentration of interfering matrix components.
The effectiveness of these strategies can be assessed by post-column infusion experiments or by comparing the response of the internal standard in the neat solvent versus the sample matrix.
Assessment and Control of Isotopic Exchange and Label Stability in Biological Environments
A fundamental requirement for a deuterated internal standard is the stability of its isotopic labels. The five deuterium (B1214612) atoms on the glycerol (B35011) backbone of 1-O-Nonyl-rac-glycerol-d5 are generally considered stable under typical analytical conditions. However, the potential for hydrogen-deuterium (H/D) exchange must be carefully considered, particularly during sample processing and storage. nih.gov
Factors that can influence label stability include:
pH: Extreme pH conditions, both acidic and basic, can promote H/D exchange.
Temperature: Elevated temperatures during sample preparation or storage can increase the rate of exchange reactions.
Enzymatic Activity: Residual enzymatic activity in biological samples could potentially catalyze exchange reactions, although this is less likely for the C-D bonds on the glycerol backbone compared to more labile positions.
The stability of the deuterium label should be verified during method development. This can be achieved by incubating 1-O-Nonyl-rac-glycerol-d5 in a blank biological matrix under the same conditions as the study samples and then analyzing for any loss of the deuterium label by mass spectrometry. While the C-D bonds in 1-O-Nonyl-rac-glycerol-d5 are expected to be stable, this verification is a critical component of method validation. nih.gov
Development of Novel Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification technique used to improve the analytical properties of a molecule for techniques like gas chromatography (GC) and mass spectrometry (MS). nih.gov For glycerol ethers like 1-O-Nonyl-rac-glycerol-d5, derivatization can be employed to:
Increase Volatility for GC Analysis: The free hydroxyl groups of the glycerol backbone make it non-volatile. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to convert these hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers, which are much more volatile and suitable for GC-MS analysis.
Enhance Ionization Efficiency in MS: Derivatization can introduce a readily ionizable group, thereby increasing the sensitivity of the analysis. For example, derivatizing the hydroxyl groups with a charged moiety can improve electrospray ionization (ESI) efficiency.
Improve Chromatographic Separation: Modifying the polarity of the molecule through derivatization can lead to better peak shape and resolution in both GC and LC.
Table 2: Common Derivatization Strategies for Glycerol Ethers
| Derivatization Method | Reagent Example | Purpose | Analytical Technique |
| Silylation | BSTFA, TMSI | Increases volatility, improves thermal stability. | GC-MS |
| Acylation | Acetic Anhydride | Increases volatility, can introduce fragmentation patterns. | GC-MS |
| Benzoylation | Benzoyl Chloride | Introduces a UV-active chromophore. | LC-UV, LC-MS |
The choice of derivatization strategy depends on the specific analytical goals and the instrumentation available. When using a deuterated internal standard, it is crucial that the derivatization reaction proceeds to completion for both the analyte and the standard to ensure accurate quantification.
Expanding the Scope of 1-O-Nonyl-rac-glycerol-d5 Applications to New Biological Research Questions
The primary application of 1-O-Nonyl-rac-glycerol-d5 is as an internal standard for the quantification of monoalkylglycerols. However, its utility can be extended to address a broader range of biological research questions.
Metabolic Flux Analysis: While 1-O-Nonyl-rac-glycerol-d5 itself is not a metabolic tracer, its use in accurate quantification of endogenous alkylglycerols is fundamental to metabolic flux studies. By enabling precise measurement of pool sizes, it can help in understanding the dynamics of ether lipid metabolism in various physiological and pathological states.
Biomarker Discovery: Accurate and reproducible quantification is a prerequisite for identifying lipid biomarkers. The use of 1-O-Nonyl-rac-glycerol-d5 can improve the reliability of lipidomic studies aimed at discovering biomarkers for diseases such as cancer, where ether lipid metabolism is often dysregulated.
Investigating the Role of Ether Lipids in Cell Signaling: Ether lipids are not only structural components of membranes but also participate in cell signaling pathways. By providing a tool for accurate quantification, 1-O-Nonyl-rac-glycerol-d5 can aid in studies investigating the subtle changes in ether lipid levels in response to various stimuli.
Future research will likely focus on the development of more comprehensive internal standard mixtures that include a wider range of deuterated alkylglycerols with varying chain lengths and saturation. This will further improve the accuracy of quantification across the entire alkylglycerol lipid class. Additionally, the application of 1-O-Nonyl-rac-glycerol-d5 in combination with advanced analytical techniques like ion mobility-mass spectrometry will provide deeper insights into the structural diversity and biological roles of these important lipids.
Q & A
Q. How should environmental impact assessments for 1-O-Nonyl-rac-glycerol-d5 be designed?
- Methodological Answer : Perform OECD 301 biodegradation tests to evaluate persistence. Use algae (e.g., Chlorella vulgaris)and daphnia models for aquatic toxicity screening. Monitor soil mobility via column chromatography and bioaccumulation potential usinglogP calculations (experimental vs. predicted) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
